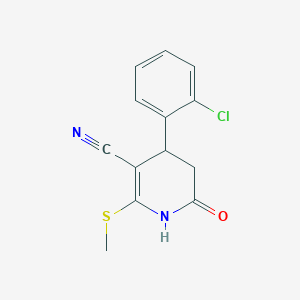
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Synthesis Analysis
This would involve detailing the steps used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Pyrimidine Derivatives : The compound has been used in the synthesis of various pyrimidine derivatives demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
- Formation of Transition Metal Complexes : The compound reacts with transition metals like Mn(II), Fe(III), Co(II), and Ni(II) to form solid complexes. These complexes have been characterized and studied for their antibacterial activity, showing high activities compared with the free ligand (Sadeek et al., 2015).
- Spectroscopic Characterization and Density Functional Theory (DFT) Analysis : Studies involving DFT and TD-DFT calculations to analyze the molecular structure, spectroscopic characteristics, and other properties like NLO and NBO have been conducted on related derivatives (Wazzan et al., 2016).
Material Science and Optoelectronic Properties
- Optical and Diode Characteristics : The derivative compounds have been studied for their optical functions, energy gaps, and diode characteristics. These compounds are promising for use in heterojunctions and photosensors due to their unique optoelectronic properties (Zedan et al., 2020).
- Textile Industry Applications : Complexation of dyes derived from the compound with metals like Cu, Co, Zn has been studied. These complexes have been applied to fabrics showing good fastness properties, suggesting utility in the textile industry (Abolude et al., 2021).
Chemical Analysis and Characterization
- X-Ray and Spectroscopic Analysis : The compound and its derivatives have been subject to various forms of spectroscopic and X-ray analysis to determine structural features, optical properties, and crystalline nature (Cetina et al., 2010).
- Viscosity and Density Measurements : Measurements in different solvents and temperatures have been conducted to understand solute-solvent interactions and the structural implications of these interactions (Baluja & Talaviya, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-10(7-15)9(6-12(17)16-13)8-4-2-3-5-11(8)14/h2-5,9H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOMPIVWRTZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

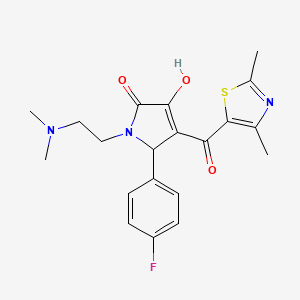

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)
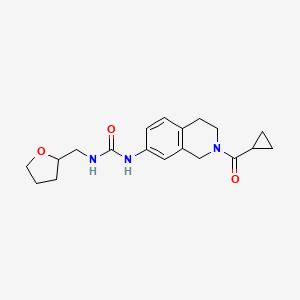
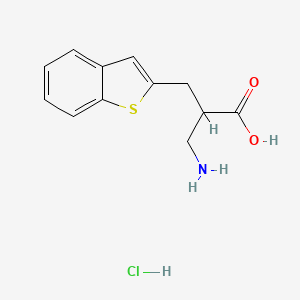
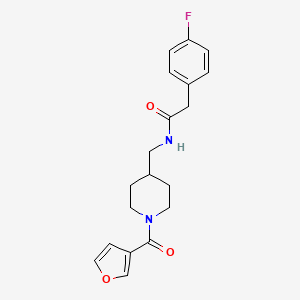
![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)

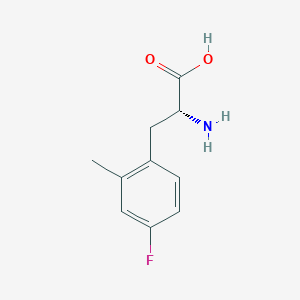
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)
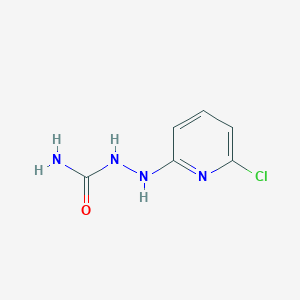
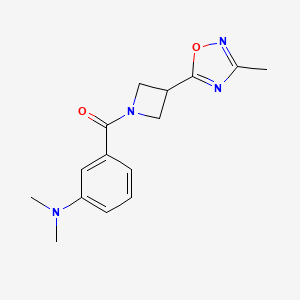
![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)
